Tripolin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

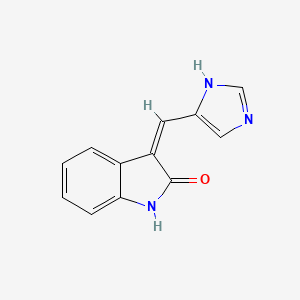

The compound “3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, Desai et al. synthesized a compound similar to the one and evaluated its antimicrobial potential . Another study reported the synthesis of a related compound through the oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric (II) acetate .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives have been found to show a broad range of chemical reactions. For example, a study by Narasimhan et al. synthesized a compound using a tube dilution method for the determination of antimicrobial potential .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Aplicaciones Científicas De Investigación

Inhibición de Aurora A y B

Tripolin B es un inhibidor ATP-competitivo de Aurora A y B . Las quinasas Aurora son una familia de reguladores mitóticos que exhiben ganancia de función en células tumorales, lo que las convierte en objetivos útiles para el desarrollo terapéutico del cáncer . Los valores de IC50 para Aurora A y B son 2.5 y 6 μM respectivamente .

Inhibición de la Quinasa

Además de Aurora A y B, this compound también inhibe otras quinasas como KDR, IGF1R, EGFR y FGFR . Los valores de IC50 para estas quinasas son 6.5, 13, 72 y 38 μM respectivamente . Estas quinasas desempeñan papeles cruciales en diversos procesos celulares, incluido el crecimiento celular, la diferenciación y el metabolismo.

Terapéutica del Cáncer

Dada su capacidad para inhibir las quinasas Aurora y otras quinasas, this compound tiene aplicaciones potenciales en la terapéutica del cáncer . Al inhibir estas quinasas, podría potencialmente interrumpir la proliferación de células cancerosas e inducir la apoptosis.

Regulación del Ciclo Celular

Las quinasas Aurora, que this compound inhibe, son reguladoras clave del ciclo celular . Por lo tanto, this compound podría usarse potencialmente para estudiar la regulación del ciclo celular y los efectos de la interrupción de este proceso.

Desarrollo de Fármacos

La capacidad de this compound para inhibir múltiples quinasas lo convierte en una herramienta valiosa en el desarrollo de fármacos . Podría servir como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a estas quinasas.

Investigación en Biología Molecular

This compound se puede utilizar en la investigación en biología molecular para estudiar los roles de Aurora A, Aurora B y otras quinasas en diversos procesos biológicos . Su uso puede ayudar a los investigadores a obtener una mejor comprensión de estos procesos a nivel molecular.

Mecanismo De Acción

Target of Action

Tripolin B, also known as HTS-05058 or 3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one, is primarily an ATP-competitive inhibitor of Aurora A and B . Aurora A and B are kinases that play crucial roles in cell division . In addition to Aurora A and B, this compound also inhibits other kinases such as EGFR, FGFR, KDR, and IGF1R .

Mode of Action

This compound interacts with its targets, Aurora A and B, by competing with ATP, thereby inhibiting the kinase activity of these proteins . This interaction results in a reduction in the phosphorylation of proteins downstream of these kinases .

Biochemical Pathways

The inhibition of Aurora A and B by this compound affects several biochemical pathways. Aurora A and B are involved in the regulation of mitotic spindle assembly, and their inhibition can lead to defects in this process . Additionally, the inhibition of EGFR, FGFR, KDR, and IGF1R can affect various signaling pathways related to cell growth and survival .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell division. By inhibiting Aurora A and B, this compound can disrupt the formation and function of the mitotic spindle, potentially leading to cell cycle arrest or apoptosis . The inhibition of other kinases such as EGFR, FGFR, KDR, and IGF1R can also lead to changes in cell growth and survival .

Safety and Hazards

Direcciones Futuras

While specific future directions for “3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one” are not available, imidazole derivatives in general have a broad range of potential applications in the development of new drugs . They are of great importance in heterocyclic chemistry and have high chemotherapeutic values .

Análisis Bioquímico

Biochemical Properties

Tripolin B interacts with Aurora A and B kinases, acting as a non-ATP competitive inhibitor . The IC50 values for Aurora A and B are 1.5 and 7 μM respectively . It also inhibits EGFR, FGFR, KDR and IGF1R .

Cellular Effects

This compound influences cell function by inhibiting Aurora kinases, which play a crucial role in cell division . It reduces the localization of pAurora A on spindle microtubules .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to Aurora kinases and inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cell division .

Temporal Effects in Laboratory Settings

Its ability to inhibit Aurora kinases suggests that it may have long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as an Aurora kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell division .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role as an Aurora kinase inhibitor, it is likely that it localizes to areas of the cell where these enzymes are active .

Propiedades

IUPAC Name |

(3Z)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGZPWAAPPXRB-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CN=CN3)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2566749.png)

![6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2566751.png)

![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2566754.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2566755.png)

![2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide](/img/structure/B2566756.png)

![methyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2566758.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/no-structure.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

![N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2566769.png)